2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile
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Overview
Description
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with two methoxy groups and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxy-1,3-benzodioxole.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a suitable nitrile source under basic conditions.
Reaction Conditions: Common reagents used in this synthesis include sodium cyanide or potassium cyanide, and the reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, or covalent modifications, influencing the compound’s biological effects.
Comparison with Similar Compounds
6,7-Dimethoxy-1,3-benzodioxole: Lacks the acetonitrile group but shares the benzodioxole core structure.
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Features an amine group in place of the nitrile group.
Uniqueness: 2-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)acetonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-13-9-7(3-4-12)5-8-10(11(9)14-2)16-6-15-8/h5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQUTFNNFIXHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC#N)OCO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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